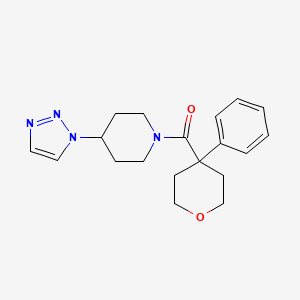
1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of action
A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives showed that these compounds had cytotoxic activities against several cancer cell lines . The target compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical pathways
Similar compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties .
Result of action
Similar compounds have been found to induce apoptosis in cancer cells .
Action environment
Similar compounds have been found to be stable and effective in various environments .
Actividad Biológica
1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that combines elements of piperidine and triazole chemistry, which are known for their diverse biological activities. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure
The compound features a piperidine ring linked to a 1H-1,2,3-triazole moiety and an oxane carbonyl group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antiviral, antibacterial, and antifungal properties. The following sections detail the findings from recent research.
Antiviral Activity
Research has indicated that compounds containing triazole rings exhibit notable antiviral properties. For instance, derivatives of triazoles have been shown to possess activity against several viruses, including HIV and herpes simplex virus (HSV). In vitro studies have demonstrated that certain piperazine and piperidine derivatives can inhibit viral replication effectively.
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-fluorophenyl)-substituted derivative | HSV-1 | 92 | |
| Benzyl derivative | CVB-2 | Moderate |
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. Studies show that certain derivatives exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa.
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Piperazine derivative | Staphylococcus aureus | >100 | |
| Piperidine derivative | Pseudomonas aeruginosa | >100 |
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against common fungal strains like Candida albicans and Aspergillus niger. However, results indicated limited effectiveness at the concentrations tested.
Case Studies
Several case studies have highlighted the significance of triazole-containing compounds in drug development:
- Triazole Derivatives as Antiviral Agents : A study focused on synthesizing various triazole derivatives found that modifications in the structure significantly influenced their antiviral efficacy against HIV and other viruses. Some compounds demonstrated promising results in reducing viral load in infected cell lines.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of specific substituents on the triazole ring can enhance biological activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(22-11-6-17(7-12-22)23-13-10-20-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10,13,17H,6-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFDNMPYOZBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














